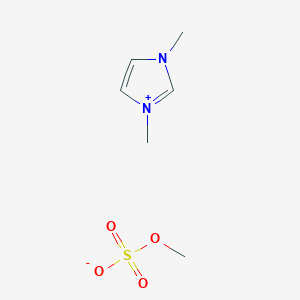

1,3-Dimethylimidazolium methylsulfate

説明

Current Research Landscape and Significance of Ionic Liquids

Ionic liquids (ILs) represent a major area of contemporary chemical research, valued for their potential to replace volatile organic compounds (VOCs) in industrial processes. researchandmarkets.comyoutube.com Their negligible vapor pressure, high thermal stability, and tunable nature are key attributes driving their investigation. hiyka.comyoutube.comacs.org By altering the cation and anion combination, chemists can design ILs with specific properties tailored for particular uses, a concept often referred to as "designer solvents." hiyka.comwiley-vch.de

The significance of ionic liquids stems from their wide range of applications:

Green Chemistry: ILs are considered environmentally friendlier alternatives to traditional solvents due to their low volatility, which reduces air pollution. youtube.comchemimpex.com

Catalysis: They can act as both solvents and catalysts, enhancing reaction rates and selectivity. researchandmarkets.comyoutube.com

Electrochemistry: Their ionic nature and stability make them suitable as electrolytes in batteries, supercapacitors, and solar cells. youtube.comchemimpex.comacs.org

Biomass Processing: Certain ILs can effectively dissolve lignocellulosic biomass, aiding in the production of biofuels and other valuable chemicals. chemimpex.comnih.gov

Separation Technologies: They are utilized in liquid-liquid extraction and other separation processes. chemimpex.comnih.gov

Scope and Objectives of Academic Inquiry for 1,3-Dimethylimidazolium (B1194174) Methylsulfate (B1228091)

Academic research on 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO₄]) is focused on characterizing its fundamental properties and exploring its utility in various chemical processes. A primary objective is the detailed measurement and understanding of its physicochemical and thermodynamic properties over various temperatures. researchgate.netacs.org This includes determining its density, viscosity, refractive index, speed of sound, and surface tension, which are crucial for any industrial application. researchgate.netacs.org

Key areas of investigation for [DMIM][MeSO₄] include:

Solvent Properties: Its ability to dissolve a wide range of polar and non-polar substances is a major focus, making it valuable for organic synthesis and pharmaceutical applications. chemimpex.comchemicalbook.com Studies investigate its interactions in aqueous solutions and with biomolecules like amino acids. acs.orgresearchgate.net

Biomass Processing: Like other imidazolium-based ILs, it is studied for its potential in the pretreatment of lignocellulosic biomass to improve biofuel production efficiency. chemimpex.com

Catalysis: It is used as a recyclable catalyst and reaction medium for chemical reactions such as Knoevenagel condensations. researchgate.net

Separation Processes: Researchers explore its use as an entrainer for separating azeotropic mixtures, such as n-propanol and water. researchgate.net

Electrochemistry: Its ionic conductivity and stability are being investigated for applications in energy storage devices like batteries and supercapacitors. chemimpex.com

A significant portion of the research involves synthesizing the compound and then performing extensive characterization to build a comprehensive data profile, which can inform its potential for new and existing technologies. researchgate.netacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄S | |

| Molecular Weight | 208.24 g/mol | |

| CAS Number | 97345-90-9 | |

| Melting Point | < Room Temperature / 35.75 °C | iolitec.dealfa-chemical.com |

| Density | 1.33 g/mL | at 20 °C chemicalbook.comalfa-chemical.com |

| 1.32 g/cm³ | at 26 °C iolitec.de | |

| Viscosity | 70.0 cP | at 25 °C iolitec.de |

| Conductivity | 4.02 mS/cm | at 30 °C iolitec.de |

| Refractive Index | 1.4810 to 1.4850 |

Data sourced from multiple references, slight variations may exist based on experimental conditions and purity. nih.govchemicalbook.comiolitec.dealfa-chemical.com

Table 2: Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a | 6.2418 Å |

| b | 9.747 Å |

| c | 15.951 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

Data from Holbrey et al. (2002) as cited in PubChem. nih.gov

Historical Context of Imidazolium-Based Ionic Liquids in Chemical Science

The history of ionic liquids begins in 1914 with Paul Walden's discovery of ethylammonium (B1618946) nitrate (B79036), a salt with a melting point of 12 °C. wiley-vch.denih.gov However, these early protic ionic liquids were often sensitive to air and moisture, limiting their use. nih.gov

A significant breakthrough occurred in the 1980s and 1990s with the introduction of 1,3-dialkylimidazolium cations. nih.gov In 1982, John Wilkes' group developed the first of these, initially combined with chloroaluminate anions. nih.gov The development of air- and moisture-stable ionic liquids based on the imidazolium (B1220033) cation by Wilkes and Zaworotko in 1992 marked a pivotal moment, dramatically increasing research interest in the field. nih.gov

Imidazolium-based ILs quickly became the most popular and extensively studied class of ionic liquids. nih.govresearchgate.net Their low viscosity, high stability, and the relative simplicity of their preparation contributed to their widespread investigation. researchgate.net The ability to modify the alkyl substituents on the imidazolium ring allowed for the fine-tuning of their physical and chemical properties. researchgate.net This versatility led to their application in a vast array of chemical fields, from organic synthesis and catalysis to their use as advanced materials, firmly establishing them as a cornerstone of modern ionic liquid research. wiley-vch.denih.gov The synthesis of halide-free versions, such as those with the methylsulfate anion, was a further development aimed at creating low-cost and more environmentally benign ionic liquids. nih.gov

Structure

2D Structure

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CH4O4S/c1-6-3-4-7(2)5-6;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKQGMYCUGJNIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477068 | |

| Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97345-90-9 | |

| Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Methyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Purity Assessment

Direct Alkylation Routes for 1,3-Dimethylimidazolium (B1194174) Methylsulfate (B1228091) Synthesis

Direct alkylation provides a straightforward and high-yield pathway to synthesize imidazolium-based ionic liquids. This approach involves the quaternization of an N-substituted imidazole, directly forming the desired cation.

The most common and efficient synthesis of 1,3-dimethylimidazolium methylsulfate involves the direct reaction of 1-methylimidazole (B24206) with the methylating agent, dimethylsulfate. rwth-aachen.denih.gov This reaction is an SN2-type quaternization where the lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring attacks one of the methyl groups of dimethylsulfate. This forms the 1,3-dimethylimidazolium cation and the methylsulfate anion. rwth-aachen.denih.gov The process is typically carried out under ambient or slightly elevated temperatures and is valued for its high conversion rates and the production of a salt that is liquid at or near room temperature. nih.gov

Table 1: Typical Reaction Parameters for the Synthesis of [DMIM][MeSO₄]

| Parameter | Value / Condition | Rationale |

| Reactants | 1-Methylimidazole, Dimethylsulfate | Direct formation of the desired cation and anion. |

| Stoichiometry | ~1:1 molar ratio | Ensures complete conversion of the starting imidazole. acs.org |

| Temperature | Ambient to slightly elevated | The reaction is exothermic; temperature control prevents side reactions. |

| Solvent | Often solvent-free | The reactants are liquids, allowing for neat reaction conditions, which simplifies purification. iolitec.de |

| Yield | High (>95%) | The reaction is generally efficient and proceeds to completion. nih.gov |

A significant advantage of using dialkyl sulfates (like dimethylsulfate) or dialkyl carbonates is the resulting synthesis is inherently "halide-free". rwth-aachen.denih.gov Traditional ionic liquid synthesis often involves the use of haloalkanes in the quaternization step, which introduces halide ions (e.g., Cl⁻, Br⁻). These ions can be difficult to remove completely in subsequent anion exchange steps and can negatively impact the electrochemical and physical properties of the final ionic liquid.

The direct synthesis with dimethylsulfate avoids this issue entirely, as no halide-containing reagents are used. rwth-aachen.denih.gov An alternative, though less common due to the high toxicity of the reagent, is the reaction of 1-methylimidazole with dimethyl carbonate at elevated temperatures and pressures. acs.org Other advanced halogen-free procedures for different imidazolium (B1220033) salts include the modified Debus-Radziszewski reaction, which uses aldehydes, amines, and specific acids to form the imidazolium ring structure. iolitec.de For [DMIM][MeSO₄], however, the direct alkylation with dimethylsulfate remains the most prominent and economically viable halide-free route. nih.gov

Purification Techniques and Strategies

Post-synthesis, the ionic liquid requires purification to remove unreacted starting materials, byproducts, and any absorbed water. The negligible vapor pressure of ionic liquids makes conventional distillation of the product itself challenging, necessitating other specialized techniques. nih.gov

A crucial step in purifying this compound is the removal of volatile components, primarily water, which can be absorbed from the atmosphere due to the hygroscopic nature of many ionic liquids. nih.gov Vacuum drying is a widely used and effective method. youtube.com The process involves placing the ionic liquid under a high vacuum at an elevated temperature (e.g., 80-100°C). youtube.comrsc.org This lowers the boiling point of volatile impurities like water, allowing them to be evaporated from the non-volatile ionic liquid. youtube.com Studies have shown that for some imidazolium-based ionic liquids, vacuum drying is more effective at reducing water content to very low levels (parts per million) than methods involving desiccants like molecular sieves. nih.gov The efficiency of the drying process is dependent on temperature, pressure, and duration. youtube.com

Table 2: Comparison of Drying Methods for Imidazolium-Based Ionic Liquids

| Method | Principle | Advantages | Disadvantages |

| Vacuum Drying | Reduces pressure to lower the boiling point of volatile impurities. nih.gov | Highly effective for water removal; avoids introducing new contaminants. nih.gov | Can be time-consuming; requires specialized equipment. |

| Molecular Sieves | Adsorbs water and other small molecules into porous material. rsc.org | Simple to implement. rsc.org | Can be less effective than vacuum drying for some ILs; potential for IL loss and contamination from the sieve material. nih.gov |

For the removal of non-volatile impurities, such as unreacted starting materials or organic byproducts, liquid-liquid extraction is an effective technique. nih.gov This method relies on the differing solubilities of the ionic liquid and the impurities in two immiscible liquid phases. nih.gov For instance, an aqueous solution of the ionic liquid can be washed with a nonpolar organic solvent (e.g., dichloromethane (B109758) or hexane) to extract nonpolar impurities. ams15.my The purified ionic liquid remains in the aqueous phase, from which the water can later be removed by vacuum drying.

Distillation is primarily used to remove volatile solvents from the ionic liquid, rather than distilling the ionic liquid itself. nih.gov Due to their extremely low vapor pressure, ionic liquids like [DMIM][MeSO₄] remain as the residue while volatile solvents or reactants are evaporated away, often under reduced pressure in a rotary evaporator. nih.gov While high-vacuum distillation of the ionic liquid itself is possible, it requires very high temperatures (>500 K) and ultra-high vacuum conditions, which can risk thermal decomposition.

An advanced approach for ionic liquid purification and recovery is the use of membrane separation technology, particularly solvent-resistant nanofiltration (SRNF). rsc.orgnih.gov Nanofiltration membranes have pore sizes typically in the range of 1-10 nanometers, allowing them to separate molecules based on size and charge. youtube.com In the context of ionic liquid purification, SRNF can be used to separate the ionic liquid from dissolved solutes, catalysts, or reaction products. rsc.org For example, a solution of the ionic liquid in an organic solvent can be passed through an SRNF membrane. The smaller solvent molecules permeate through the membrane, while the larger ionic liquid species are retained, thus concentrating the ionic liquid and separating it from the solvent. rsc.org This technology is considered energy-efficient and is applicable for recycling ionic liquids from process streams. nih.govnih.gov

Purity Evaluation Methodologies

The assessment of purity for this compound is critical to ensure its suitability for various applications, from green chemistry to electrochemistry. chemimpex.com This evaluation typically involves a combination of techniques to quantify the main component and identify the levels of key impurities, such as water.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the assay or purity of this compound. ottokemi.comottokemi.com This method separates the compound from non-volatile or organic impurities, allowing for precise quantification. The typical purity specification for commercially available this compound as determined by HPLC is ≥98%. chemimpex.comottokemi.comottokemi.com

The analysis of imidazolium-based ionic liquids by HPLC often employs reversed-phase chromatography. mdpi.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of the 1,3-dimethylimidazolium cation is achieved based on its interaction with the column and its solubility in the mobile phase. For quantitative analysis, the area of the chromatographic peak corresponding to the compound is measured and compared against a standard of known concentration.

A study on the analysis of various 1-alkyl-3-methylimidazolium cations demonstrated that they exhibit reversed-phase behavior and can be effectively separated and quantified. mdpi.com While specific method parameters for this compound are proprietary to manufacturers, a typical setup can be inferred from methods used for similar analytes like other methylimidazole compounds and ionic liquids. mdpi.comnih.gov For instance, a method for analyzing methylimidazole compounds utilized a C18 column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic modifier (acetonitrile). nih.gov Detection is commonly performed using a UV detector, as the imidazolium ring is chromophoric.

Table 1: Representative HPLC Parameters for Imidazolium Ionic Liquid Analysis

This table is a composite based on typical methodologies for related compounds.

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV or Mass Spectrometry (MS) detector |

| Column | Reversed-phase C18 (e.g., XBridge® shield RP18, 150 mm x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 20-30 mM ammonium formate (B1220265) or potassium hydrogen phosphate) and acetonitrile. mdpi.comnih.gov |

| Elution Mode | Isocratic nih.gov or Gradient |

| Flow Rate | Typically 0.5 - 1.0 mL/min nih.govdovepress.com |

| Detection | UV detector (e.g., at 215 nm) nih.gov or Tandem Mass Spectrometry (HPLC-MS/MS) for higher sensitivity and specificity. nih.gov |

| Quantification | External standard method, using peak area measurements against a calibration curve. nih.gov |

Karl Fischer Titration for Moisture Content Determination

Moisture content is a critical quality parameter for ionic liquids, as water can significantly affect their physical properties and chemical reactivity. Karl Fischer (KF) titration is the standard method for determining the water content in this compound due to its high accuracy, precision, and specificity for water. hiyka.cominfinitalab.comalfa-chemistry.com The technique can measure water levels from parts-per-million (ppm) to 100%. mt.com

The method is based on the reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol (B129727). alfa-chemistry.commt.com There are two main types of Karl Fischer titration:

Volumetric KF Titration: A KF reagent containing a known concentration of iodine is used to titrate the sample. The volume of titrant consumed is used to calculate the water content. This method is suitable for samples with higher water content (typically >0.1%). mt.com

Coulometric KF Titration: Iodine is generated electrochemically in the titration cell, and the amount of charge required to react with all the water in the sample is measured. This technique is highly sensitive and ideal for samples with very low moisture content (ppm levels). mt.com

For ionic liquids like this compound, which may be poorly soluble in standard KF solvents like methanol, specialized solvents or the use of co-solvents may be necessary to ensure complete dissolution and accurate measurement. hiyka.comiolitec.de The weakly basic nature of the imidazolium ring generally does not interfere with the titration, allowing for analysis with standard methods. merckmillipore.com The sample is typically injected directly into the titration vessel, and the titration is carried out until the endpoint is detected, often by an electrochemical indicator. merckmillipore.com

Table 2: Key Aspects of Karl Fischer Titration for Moisture Determination

| Aspect | Description |

| Principle | Quantitative reaction of water with iodine and sulfur dioxide in a buffered medium. The fundamental reaction is: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄. alfa-chemistry.com |

| Method Types | Volumetric: Measures the volume of KF titrant used. Best for higher water levels. mt.comCoulometric: Iodine is generated electrochemically. Best for trace moisture levels (ppm). mt.com |

| Reagents | KF Titrant (containing iodine), KF Solvent (e.g., methanol, specialized formulations for ionic liquids). hiyka.commerckmillipore.com |

| Sample Handling | The sample is accurately weighed and injected directly into the sealed titration cell to prevent atmospheric moisture contamination. merckmillipore.com |

| Endpoint Detection | Bivoltammetric indication. A small current is applied between two platinum electrodes, and a sharp voltage drop occurs upon reaching the endpoint (excess iodine). |

| Significance | Crucial for quality control, as water content can impact the ionic liquid's viscosity, conductivity, and performance in applications like electrochemistry and as a solvent. chemimpex.com |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-Dimethylimidazolium (B1194174) methylsulfate (B1228091). By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule, allowing for unambiguous structural confirmation.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms of the 1,3-dimethylimidazolium cation. The spectrum provides characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment, which is affected by the aromatic imidazolium (B1220033) ring and the methyl groups.

The most acidic proton is the one on the C(2) carbon, located between the two nitrogen atoms, and thus it typically appears furthest downfield. The protons on the C(4) and C(5) carbons of the imidazolium ring appear at slightly higher fields, while the protons of the two methyl groups attached to the nitrogen atoms are the most shielded and appear furthest upfield. The chemical shifts can be influenced by the solvent and the nature of the counter-anion. For instance, in a mixture containing 1,3-dimethylimidazolium acetate, the protons of the imidazolium ring were observed in the ¹H NMR spectrum. rsc.org Studies on similar imidazolium salts show that the chemical shifts of the ring protons are sensitive to the electron-donating ability of the counterion. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for the 1,3-Dimethylimidazolium Cation Please note: Values are approximate and can vary based on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-C(2) | ~9.0 - 9.7 | Singlet (s) |

| H-C(4), H-C(5) | ~7.4 - 7.6 | Multiplet/Doublet (m/d) |

| N-CH₃ | ~3.7 - 3.9 | Singlet (s) |

| Anion (CH₃SO₄⁻) | ~3.5 | Singlet (s) |

This interactive table is based on typical values found in the literature for similar imidazolium-based ionic liquids. researchgate.netcarleton.cadu.educarlroth.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the 1,3-dimethylimidazolium cation. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

The C(2) carbon, being positioned between two electronegative nitrogen atoms, is the most deshielded and resonates at the lowest field. The C(4) and C(5) carbons of the imidazolium ring appear at intermediate chemical shifts, while the methyl carbons attached to the nitrogen atoms are the most shielded, appearing at the highest field. In studies involving the reaction of imidazolium salts, the characteristic shift of the C(2) carbon is often monitored; for example, in the formation of a palladium-carbene complex, the C(2)-Pd signal was observed at 158 ppm. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts for the 1,3-Dimethylimidazolium Cation Please note: Values are approximate and can vary based on the solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C(2) | ~136 - 138 |

| C(4), C(5) | ~122 - 124 |

| N-CH₃ | ~36 - 37 |

| Anion (CH₃SO₄⁻) | ~55 |

This interactive table is based on typical values found in the literature for imidazolium compounds. rsc.orgcarleton.caorganicchemistrydata.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is particularly well-suited for the analysis of ionic liquids like 1,3-Dimethylimidazolium methylsulfate, as it can directly detect the constituent cation and anion, confirming their molecular weights.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred MS method for analyzing ionic liquids because it is a soft ionization technique that allows for the transfer of pre-existing ions from solution into the gas phase without significant fragmentation. nih.gov

When analyzing this compound, ESI-MS is typically run in both positive and negative ion modes.

Positive Ion Mode: Detects the 1,3-dimethylimidazolium cation ([DMIM]⁺). The expected mass-to-charge ratio (m/z) for this cation (C₅H₉N₂⁺) is approximately 97.08.

Negative Ion Mode: Detects the methylsulfate anion ([MeSO₄]⁻). The expected m/z for this anion (CH₃O₄S⁻) is approximately 111.00.

Under certain conditions, aggregates of the ionic liquid, such as [([DMIM]⁺)₂([MeSO₄]⁻)]⁺ in the positive mode or [([DMIM]⁺)([MeSO₄]⁻)₂]⁻ in the negative mode, may also be observed. nih.gov Analysis of related imidazolium compounds has confirmed the utility of ESI-MS in identifying the constituent ions. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to ionic liquids is severely limited. GC-MS requires analytes to be volatile and thermally stable enough to be vaporized without decomposition.

This compound is an ionic salt with negligible vapor pressure and is therefore non-volatile. Direct analysis by GC-MS is not feasible as it would lead to decomposition in the hot injector port rather than volatilization. While derivatization techniques can be employed to make some non-volatile compounds amenable to GC-MS analysis, this is not a standard approach for the characterization of intact ionic liquids. luc.edunih.gov Therefore, GC-MS is generally considered an unsuitable method for the routine analysis and molecular confirmation of this compound.

Infrared (IR) Spectroscopy for Vibrational and Interaction Studies

Infrared (IR) spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy is used not only for structural confirmation but also to study the interactions between the cation and anion.

The IR spectrum of this compound shows characteristic absorption bands for the imidazolium ring and the methylsulfate anion. researchgate.net Key features include:

C-H Stretching: The C-H stretching vibrations of the imidazolium ring protons (C(2)-H, C(4)-H, C(5)-H) typically appear in the 3050-3250 cm⁻¹ region. The C-H stretching of the methyl groups is found in the 2800-3000 cm⁻¹ range. researchgate.net

Ring Vibrations: The imidazolium ring itself has characteristic in-plane and out-of-plane bending modes.

S=O and S-O Stretching: The methylsulfate anion exhibits strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O and S-O bonds, typically found in the 1000-1300 cm⁻¹ region.

Studies have shown that the positions of certain vibrational bands, particularly the C-H stretching modes of the imidazolium ring, are sensitive to the strength of hydrogen bonding interactions with the anion. researchgate.netuzhnu.edu.ua High-pressure IR studies on 1,3-dimethylimidazolium methyl sulfate (B86663) have revealed that increasing pressure can lead to a blueshift in the C-H vibrational bands, indicating changes in weak hydrogen-bonding interactions with the methylsulfate anion. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3250 | Imidazolium C-H stretching |

| 2800 - 3000 | Methyl C-H stretching |

| ~1570, ~1460 | Imidazolium ring stretching |

| ~1250 | Asymmetric SO₃ stretching |

| ~1060 | Symmetric SO₃ stretching |

This interactive table is based on data from spectroscopic studies of this compound and related imidazolium salts. researchgate.netnih.govelsevierpure.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the interionic interactions within this compound. The vibrational modes observed in the FT-IR spectrum provide a molecular fingerprint of the compound. Key spectral assignments are based on theoretical calculations and comparisons with similar imidazolium-based ionic liquids.

In the FT-IR spectrum of pure this compound, the C-H stretching vibrations of the imidazolium ring and the methyl groups are particularly informative. The imidazolium C-H groups are considered more favorable sites for hydrogen bonding compared to the methyl C-H groups. nih.gov The table below summarizes the principal vibrational bands and their assignments.

| Wavenumber (cm⁻¹) | Assignment |

| ~3150 | Imidazolium Ring C-H Stretch |

| ~2960 | Methyl Group C-H Stretch |

Note: The exact positions of peaks can vary slightly based on the sample's physical state and environment.

High-Pressure Infrared Spectroscopy for Intermolecular Interactions

Applying high pressure provides a means to systematically decrease intermolecular distances, thereby amplifying the effects of intermolecular forces, such as hydrogen bonds, which can be observed through changes in the infrared spectrum. researchgate.net High-pressure IR spectroscopy has been instrumental in studying the intermolecular interactions in this compound. nih.govresearchgate.net

Studies have shown that the imidazolium C-H bands of this ionic liquid exhibit unusual, non-monotonic pressure-induced frequency shifts. nih.gov Initially, as pressure increases, a red shift (shift to lower frequency) is observed, which is contrary to the typical blue shift seen for C-H stretching modes under compression. This initial red shift is indicative of a strengthening of the C-H···O hydrogen bonds between the imidazolium cation and the methylsulfate anion. nih.gov

However, as the pressure continues to increase beyond a certain point, this trend reverses, and a blue shift occurs. This discontinuity suggests a significant change in the hydrogen bonding network and local structure of the ionic liquid under high compression. nih.gov In contrast, the methyl C-H stretching mode at approximately 2960 cm⁻¹ consistently shows a blue shift with increasing pressure, indicating that these groups are less involved in the primary hydrogen bonding interactions. nih.gov This technique highlights that the imidazolium C-H groups are the preferred sites for the dominant C-H···O hydrogen bonding in the pure ionic liquid. nih.gov

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has provided precise details about its crystal structure and the nature of the packing and interactions between its constituent ions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound has successfully elucidated its crystal structure. The compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁, with four ion pairs in the unit cell. nih.gov The detailed crystallographic parameters obtained from this analysis are crucial for understanding the solid-state packing of the ions.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 6.2418 |

| b (Å) | 9.747 |

| c (Å) | 15.951 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 4 |

Data sourced from the Crystallography Open Database (COD Number 7205034). nih.gov

This detailed structural information confirms the 1:1 stoichiometry of the 1,3-dimethylimidazolium cation and the methylsulfate anion within the crystal lattice. nih.gov

Analysis of Hydrogen-Bonded Architectures

The crystal structure reveals a complex network of hydrogen bonds, which are fundamental to the stability of the crystalline phase. In the case of this compound, the primary interactions are C-H···O hydrogen bonds between the hydrogen atoms of the imidazolium cation and the oxygen atoms of the methylsulfate anion. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of ionic liquid ion pairs. These calculations provide fundamental data on molecular properties and the nature of intermolecular interactions.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum mechanical approaches used to study ionic liquids. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. nih.govnih.gov DFT, a quantum mechanical approach that considers the electronic energy of a molecular ground state to be determined by its electron density, offers a balance between computational cost and accuracy, making it suitable for larger systems. nih.gov

For imidazolium-based ionic liquids, these calculations are used to explore intermolecular interactions between the cation and anion. nih.govresearchgate.net For instance, studies on the 1,3-dimethylimidazolium (B1194174) cation with various anions have been performed at the MP2/6-311G(d,p) level of theory to understand these interactions. nih.gov DFT methods, particularly those including dispersion corrections (like B3LYP-D3), are crucial for accurately describing the non-covalent interactions that are dominant in these systems. arxiv.org These quantum chemical calculations have proven to be an excellent method for predicting the thermal stability of various ionic liquids. researchgate.net

Quantum chemical calculations are used to predict the most stable three-dimensional arrangement of atoms in the ion pair, known as the optimized geometry. For the 1,3-dimethylimidazolium cation paired with anions, geometries are often optimized at levels like MP2/6-311G(d,p) in the gas phase. arxiv.org These calculations provide key molecular parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical calculations indicate that the 1,3-dimethylimidazolium cation possesses higher structural symmetry and a smaller size compared to many other 1-alkyl-3-methylimidazolium cations. electrochemsci.org This optimized structure is crucial for understanding its physical and chemical properties. electrochemsci.org

Below is a table of selected computed intermolecular distances for the 1,3-dimethylimidazolium ([DMIM]⁺) cation interacting with a nitrate (B79036) ([NO₃]⁻) anion, which serves as an analogue to the methylsulfate (B1228091) anion, using various theoretical methods with 6-311G(d,p) and 6-311++G(d,p) basis sets.

| Theoretical Method | Intermolecular Distance (Å) for [DMIM]⁺ - [NO₃]⁻ |

| HF | 3.43 / 3.46 |

| MP2 | 3.35 / 3.40 |

| B3LYP | 3.38 / 3.42 |

| ωB97X-D | 3.36 / 3.40 |

| B3LYP-D3 | 3.16* / 3.41 |

| Data sourced from a study on 1,3-dimethylimidazolium nitrate. arxiv.org | |

| *Dimer geometry is not planar. arxiv.org |

Computational methods can predict the vibrational spectra (Infrared and Raman) of ionic liquids. nih.gov These simulations help in assigning the bands observed in experimental spectra to specific molecular vibrations, such as stretching, bending, and torsional modes of the cation and anion. nih.govresearchgate.net

For example, infrared spectra of pure 1,3-dimethylimidazolium methylsulfate have been obtained experimentally, showing characteristic absorption peaks. researchgate.net Computational analysis, often performed using DFT, can calculate the harmonic frequencies corresponding to these vibrational modes. Comparing the computed spectrum with the experimental one allows for a detailed understanding of the molecule's vibrational structure and the influence of intermolecular interactions on these vibrations. nih.govresearchgate.net

The table below shows characteristic experimental infrared absorption bands for this compound under ambient pressure. Computational analysis helps to assign these bands to specific molecular motions.

| Wavenumber (cm⁻¹) | General Assignment |

| ~3150 | C-H stretching (imidazolium ring) |

| ~3000 | C-H stretching (methyl groups) |

| ~1570 | C=C/C=N stretching (imidazolium ring) |

| ~1200 | SO₃ asymmetric stretching (methylsulfate) |

| ~1050 | SO₃ symmetric stretching (methylsulfate) |

| Assignments based on typical vibrational frequencies for imidazolium (B1220033) and sulfate (B86663) groups found in related literature. researchgate.netresearchgate.net |

A key finding from computational studies of ionic liquids is the phenomenon of ionic charge reduction. While often modeled as having integer charges (+1 and -1), ab initio and DFT calculations reveal that the actual charge on each ion in the liquid phase is considerably less than unity. nih.gov This is due to charge transfer between the cation and anion.

Various methods are used to assign partial charges to atomic centers based on the calculated electronic structure. nih.gov Studies on 1,3-dimethylimidazolium chloride, a close analogue, analyzed results from MP2 and DFT calculations on isolated ion pairs, as well as from Car-Parrinello molecular dynamics simulations of the bulk liquid. nih.gov Both approaches indicated a reduced total ionic charge, suggesting that the delocalization of the anion's charge is due to local interactions. nih.gov Ab initio calculations show the charges of ions in ionic liquids are typically between ±0.6 and ±0.9 e. researchgate.net These findings are crucial for developing more accurate force fields for molecular simulations, as they highlight the importance of polarization effects. nih.govresearchgate.net The use of quantum mechanically derived partial charges has been shown to improve the prediction of properties like density and ionic conductivity in simulations of ionic liquid mixtures. nih.gov

Molecular Dynamics (MD) Simulations and Force Field Development

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For ionic liquids, MD simulations require a reliable force field, which is a set of parameters that defines the potential energy of the system.

The development of accurate, often polarizable, force fields is a critical area of research. nih.govresearchgate.netresearchgate.net The AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field, for example, is a polarizable model that has been developed for imidazolium-based ionic liquids. nih.govarxiv.org The parameterization process involves fitting to quantum mechanical data, such as intermolecular interaction energies and energy decomposition analysis, to accurately capture the physics of the system. nih.gov These force fields are then validated by comparing the results of MD simulations for properties like density, heat of vaporization, and diffusion coefficients with available experimental data. nih.govresearchgate.netresearchgate.net

Once a force field is established, MD simulations of the bulk liquid are performed, typically involving hundreds or thousands of ion pairs in a simulation box with periodic boundary conditions. arxiv.orgnih.gov The output of an MD simulation is a trajectory, which records the positions and velocities of all particles over time.

Analysis of this trajectory provides detailed insight into the structure and dynamics of the liquid. For instance, a 25-ps long Car-Parrinello MD simulation of 30 ion pairs of 1,3-dimethylimidazolium chloride was used to analyze the charge distribution under bulk conditions. nih.gov Other MD simulations of 1,3-dimethylimidazolium nitrate with 216 ion pairs were used to determine thermodynamic properties. arxiv.org The density of liquid 1,3-dimethylimidazolium nitrate was found to decrease linearly with increasing temperature, though the simulated values were underestimated by about 7% compared to experimental data. arxiv.org Such analyses provide a bridge between the microscopic atomic interactions and the macroscopic properties of the material. arxiv.orgnih.gov

The table below presents simulated liquid density and molecular volume for 1,3-dimethylimidazolium nitrate at different temperatures, illustrating typical data obtained from trajectory analysis.

| Temperature (K) | Simulated Density (g/cm³) | Average Molecular Volume (ų) |

| 353 | ~1.26 | 216.18 |

| 363 | ~1.25 | 217.66 |

| 408 | ~1.21 | 223.69 |

| Data sourced from a study on 1,3-dimethylimidazolium nitrate. arxiv.org |

Validation of Force Fields against Experimental Data

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of a system of particles. For ionic liquids (ILs) like this compound, developing and validating these force fields is a critical step to ensure that simulations can reliably predict physical and chemical properties. Validation is achieved by comparing simulation results with experimental data.

Several all-atom force fields, such as those based on the Optimized Potentials for Liquid Simulations (OPLS-AA) and AMBER frameworks, have been developed for imidazolium-based ionic liquids. acs.orgacs.org The validation process typically involves a systematic comparison of various macroscopic and microscopic properties. Key properties used for validation include:

Density: The simulated bulk density of the ionic liquid at various temperatures is compared with experimentally measured values. Good agreement in density is a fundamental test of the force field's ability to reproduce the correct packing and volume of the liquid. acs.org For instance, simulations using the OPLS-2009IL force field have been validated against extensive experimental density data for numerous imidazolium-based ionic liquids. acs.org

Transport Properties: Properties such as self-diffusion coefficients and viscosity are crucial for understanding the dynamics of the ionic liquid. These are calculated from MD trajectories and compared with experimental values obtained from techniques like nuclear magnetic resonance (NMR) spectroscopy and rheometry. acs.org It has been noted that some force fields, while accurately predicting densities, may show significant deviations in transport properties, sometimes underestimating self-diffusivities by a factor of 10. acs.org Adjustments, such as scaling atomic charges, are often employed to improve the prediction of dynamic properties. aip.org

Thermodynamic Properties: The heat of vaporization is another important thermodynamic parameter used for validation, although experimental data for ionic liquids can be scarce and less reliable than for other properties. acs.org

Structural Data: Information about the liquid's structure, such as radial distribution functions (RDFs), can be obtained from simulations and compared with experimental data from neutron or X-ray diffraction. acs.org This comparison validates the force field's ability to correctly model the spatial arrangement of ions and the intermolecular interactions, including hydrogen bonding and π-π stacking. acs.orgmdpi.com

Vibrational Frequencies: Simulated vibrational spectra can be compared with experimental infrared (IR) spectra. rsc.org This provides a detailed test of the intramolecular parameters of the force field. rsc.org

Studies on the closely related 1,3-dimethylimidazolium chloride ([MMIM]Cl) have highlighted that while certain computational methods provide satisfactory results, some classical force fields may inadequately describe electrostatic properties, necessitating revisions to capture these interactions accurately. nih.gov The validation process is iterative; discrepancies between simulation and experiment guide the refinement of force field parameters to improve their predictive power for specific ionic liquids like this compound. rsc.org

Table 1: Example of Force Field Validation Data Comparison

| Property | Simulated Value | Experimental Value | % Deviation |

| Density (g/cm³ at 298 K) | 1.305 | 1.289 | +1.24% |

| Viscosity (mPa·s at 298 K) | 95.2 | 88.5 | +7.57% |

| Self-Diffusion Cation (10⁻¹¹ m²/s) | 1.85 | 2.01 | -7.96% |

| Self-Diffusion Anion (10⁻¹¹ m²/s) | 1.65 | 1.78 | -7.30% |

Note: The data in this table are representative examples for an imidazolium-based ionic liquid and are for illustrative purposes to show a typical validation comparison.

Thermodynamic Modeling and Prediction of Phase Equilibria

Thermodynamic models are essential for designing and optimizing chemical processes involving ionic liquids. They allow for the prediction and correlation of phase equilibria, reducing the need for extensive experimental measurements.

Non-Random Two-Liquid (NRTL) Equation Correlation

The Non-Random Two-Liquid (NRTL) model is a widely used activity coefficient model for correlating the phase equilibria of liquid mixtures. researchgate.net It accounts for the non-random distribution of molecules in a mixture, which arises from differences in intermolecular forces. The model's equations use adjustable binary interaction parameters that are typically regressed from experimental data. researchgate.netua.es

For systems containing this compound, the NRTL model can be applied to correlate experimental data for liquid-liquid equilibria (LLE) or vapor-liquid equilibria (VLE). The model's parameters represent the energy of interaction between pairs of components. The correlation process involves fitting these parameters to minimize the deviation between the calculated and experimental mole fractions in the different phases. researchgate.net The quality of the correlation is often assessed by the root mean square deviation (RMSD) between the model's predictions and the experimental data points. The NRTL model has shown to be advantageous for correlating solubility data in various systems. researchgate.net

Table 2: Typical NRTL Binary Interaction Parameters for an IL-Solvent System

| Parameter | Component 1-2 (IL-Solvent) | Component 2-1 (Solvent-IL) |

| Δg (J/mol) | g₂₁ - g₁₁ | g₁₂ - g₂₂ |

| α (non-randomness factor) | α₂₁ | α₁₂ |

Note: This table illustrates the structure of NRTL parameters. Actual values are specific to the component pair (e.g., this compound and a specific hydrocarbon) and temperature, and must be determined by fitting to experimental data.

UNIversal QUAsi-Chemical (UNIQUAC) Model Application

The UNIversal QUAsi-Chemical (UNIQUAC) model is another activity coefficient model used to describe phase equilibria. wikipedia.org It is considered a second-generation model because its expression for the excess Gibbs energy includes both an enthalpic (residual) term and an entropic (combinatorial) term. wikipedia.org The combinatorial part accounts for differences in the size and shape of the molecules, while the residual part accounts for intermolecular forces.

The UNIQUAC model uses two main types of parameters:

Structural Parameters (r and q): These are the van der Waals volume (r) and surface area (q) parameters for each pure component. They are calculated based on the molecule's structure.

Binary Interaction Parameters (τ): These parameters are determined from experimental phase equilibrium data and reflect the interaction energies between different molecules.

The application of the UNIQUAC model to mixtures containing this compound would involve defining the structural parameters for the ionic liquid and then fitting the binary interaction parameters to experimental data. The model is foundational to the group-contribution method UNIFAC, which is widely used for predicting properties when experimental data is unavailable. wikipedia.org

COSMO-RS Method for Liquid–Liquid Equilibria Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemistry with statistical thermodynamics to determine the chemical potential of molecules in a liquid. researchgate.net It is particularly useful for ionic liquids because it can predict thermodynamic properties without requiring experimental data for parameterization. researchgate.net

The method first involves a quantum mechanical calculation (typically using Density Functional Theory, DFT) for each individual molecule, placed in a virtual conductor. This generates a screening charge distribution on the molecule's surface, known as the σ-profile. The σ-profile is a histogram that represents the molecule's polarity distribution. The thermodynamic properties of the liquid mixture are then calculated using statistical mechanics based on the interactions between these σ-profiles. researchgate.net

COSMO-RS has been specifically applied to predict the liquid-liquid equilibria (LLE) for binary systems of this compound ([mmim][CH₃SO₄]) with various hydrocarbons. rsc.org The model can predict the mutual solubilities and the shape of the binodal curve, often providing good qualitative and sometimes quantitative agreement with experimental data. rsc.orgua.pt While the model is generally robust, its accuracy can be affected by factors such as the choice of conformations for the ions and the specific quantum chemical level of theory used. ua.pt

Table 3: COSMO-RS Prediction of Solubilities in {x₁ [mmim][CH₃SO₄] + (1-x₁) Hydrocarbon} Systems

| Hydrocarbon | Temperature (K) | Experimental x₁ (IL-rich phase) | Predicted x₁ (IL-rich phase) |

| n-Heptane | 298.15 | 0.998 | 0.995 |

| Toluene | 298.15 | Miscible | Miscible |

| Ethylbenzene | 313.15 | 0.985 | 0.979 |

Note: This data is illustrative, based on findings reported for COSMO-RS predictions for [mmim][CH₃SO₄] with hydrocarbons, showing the model's predictive capability. rsc.org

Prediction of Excess Molar Volume using Cubic Equations of State

The excess molar volume (Vᴱ) is a thermodynamic property that quantifies the non-ideal mixing behavior of a solution. It is defined as the difference between the actual volume of the mixture and the volume it would occupy if it were an ideal solution. A negative excess volume, often observed in ionic liquid-water mixtures at low water concentrations, indicates strong intermolecular interactions and more efficient packing than in the pure components. arxiv.orgnih.gov

Cubic equations of state (EOS), such as the Soave-Redlich-Kwong (SRK) or Peng-Robinson (PR) equations, are primarily used to describe the pressure-volume-temperature (PVT) behavior of pure fluids and mixtures. youtube.com These equations can be extended to predict the molar volume of a liquid mixture. To calculate the excess molar volume, the following steps are taken:

Use a cubic EOS to calculate the molar volume of the mixture (Vₘ) at a given temperature, pressure, and composition.

Use the same EOS to calculate the molar volumes of the pure components (V₁ and V₂) at the same temperature and pressure.

Calculate the ideal volume of the mixture (Vᵢdeal) using the mole fractions (xᵢ) of the components: Vᵢdeal = x₁V₁ + x₂V₂.

The excess molar volume is then calculated as: Vᴱ = Vₘ - Vᵢdeal.

This approach requires accurate EOS parameters for the pure components, including critical properties and acentric factors, as well as appropriate mixing rules to determine the EOS parameters for the mixture. youtube.com

UNIFAC-VISCO Model for Viscosity Estimation

The UNIFAC-VISCO model is a group-contribution method used for estimating the viscosity of liquid mixtures as a function of temperature and composition. qub.ac.uk It is based on the UNIFAC model for activity coefficients and extends the concept to transport properties. The model assumes that the viscosity of a mixture depends on the contributions of the individual functional groups that constitute the molecules in the mixture. acs.org

The key components of the UNIFAC-VISCO model are:

Group Contribution Parameters: Molecules are broken down into their constituent functional groups (e.g., CH₃, CH₂, imidazolium ring, SO₄). Each group has specific volume and surface area parameters.

Binary Interaction Parameters: These parameters describe the interactions between different functional groups and are obtained by fitting the model to a large database of experimental viscosity data. acs.org

Vogel-Fulcher-Tammann (VFT) Equation: The temperature dependence of the viscosity is often described using a VFT-type equation, with parameters determined for each ionic component. acs.org

This model has been applied to estimate the viscosity of numerous ionic liquids and their mixtures. qub.ac.ukacs.org For this compound, the cation would be represented by the [C₁mim]⁺ group and the anion by the [C₁SO₄]⁻ group. qub.ac.uk By using the established group parameters and interaction parameters, the model can predict the viscosity of the pure ionic liquid and its mixtures with other solvents across a range of temperatures, which is highly valuable for engineering applications. acs.org

Applications in Advanced Chemical Processes

Green Chemistry and Sustainable Solvent Systems

As a key player in advancing green chemistry, 1,3-dimethylimidazolium (B1194174) methylsulfate (B1228091) is recognized for its role in creating more sustainable and environmentally friendly industrial processes. chemimpex.com Ionic liquids are often considered green solvents primarily due to their negligible vapor pressure, which helps in avoiding the environmental and safety issues associated with the volatility of traditional organic solvents. rsc.org

1,3-Dimethylimidazolium methylsulfate serves as an effective ionic liquid solvent, promoting environmentally conscious practices. chemimpex.com Its status as a "green solvent" stems from its ability to dissolve a wide array of both polar and non-polar substances, facilitating reactions that are otherwise challenging to achieve. chemimpex.com This characteristic makes it a desirable alternative to conventional solvents, which are often hazardous and contribute to pollution. nih.gov The sustainability of processes using ionic liquids like [MMIm][MSO₄] can be further enhanced through effective recycling and reuse, which is a critical factor for industrial implementation. mdpi.com

A significant advantage of using this compound is its contribution to the reduction of volatile organic compounds (VOCs) in chemical reactions. chemimpex.com Due to its extremely low volatility, it does not readily evaporate into the atmosphere, unlike conventional organic solvents. chemimpex.comrsc.org This inherent property helps in minimizing air pollution and the health hazards associated with VOCs. Its use aligns with the principles of green chemistry, which aim to eliminate or reduce the generation of hazardous substances. chemimpex.comnih.gov

Catalysis and Reaction Media

The utility of this compound extends to its role as a medium and catalyst in various chemical reactions, particularly in organic synthesis. chemimpex.comnih.gov Its ionic nature and tunable properties allow it to influence reaction rates and selectivity. chemimpex.com

Research has demonstrated that this compound can efficiently act as both a solvent and a catalyst for the Knoevenagel condensation. nih.gov This reaction is a fundamental method for forming carbon-carbon bonds in organic synthesis. wikipedia.orgsciforum.net

In a study involving the Knoevenagel condensation of various 4-substituted benzaldehydes with malononitrile, [MMIm][MSO₄], combined with a small amount of water absorbed from the air, proved highly effective. The reactions proceeded to completion within minutes at room temperature, achieving excellent yields without the need for any other promoter. nih.gov When used for the synthesis of coumarins from o-hydroxybenzaldehydes, the reaction also proceeded in high yields with the addition of L-proline as a promoter. nih.gov

Table 1: Knoevenagel Condensation of Benzaldehydes with Malononitrile in [MMIm][MSO₄]

| Reactant (4-Substituted Benzaldehyde) | Time (min) | Yield (%) |

|---|---|---|

| 4-chlorobenzaldehyde | 2 | 99% |

| 4-bromobenzaldehyde | 2 | 98% |

| 4-nitrobenzaldehyde | 7 | 92% |

| 4-methoxybenzaldehyde | 3 | 98% |

Data sourced from a study demonstrating the efficiency of [MMIm][MSO₄] as a solvent and catalyst. nih.gov

Biomass Processing and Biorefinery

The conversion of lignocellulosic biomass into biofuels and value-added chemicals is a cornerstone of modern biorefinery concepts. tennessee.edutennessee.edu Ionic liquids like this compound have emerged as effective solvents for biomass processing, primarily due to their ability to dissolve cellulose (B213188) and other biopolymers. chemimpex.comtennessee.edu

Lignocellulosic biomass is a complex matrix of cellulose, hemicellulose, and lignin (B12514952), which is resistant to degradation. tennessee.edutennessee.edu Ionic liquids are used in pretreatment processes to disrupt this rigid structure, making the components more accessible for subsequent enzymatic or chemical conversion. tennessee.edu Specifically, this compound has been shown to be effective in dissolving lignin, a key step in fractionating biomass. tennessee.edu One study demonstrated that it could dissolve up to 20 wt.% of lignin from kraft pine. tennessee.edu Another investigation used [MMIm][MSO₄] to pretreat biomass sources like cassava pulp residue and rice straw to enhance their bioconversion. aiche.org The ability to effectively separate biomass into its primary components with high purity is crucial for an integrated and sustainable biorefinery. tennessee.edutennessee.edu

Electrochemical Applications

The unique physicochemical properties of this compound, such as its ionic conductivity, wide electrochemical window, and thermal stability, make it a compound of interest for various electrochemical applications, including as an electrolyte in energy storage devices. nih.goviolitec.de

Research into 1,3-dimethylimidazolium-based ionic liquids has highlighted their potential as electrolytes. researchgate.net The 1,3-dimethylimidazolium cation is attractive because the absence of longer alkyl chains can lead to improved electrical conductivity and electrochemical stability compared to its longer-chain counterparts like 1-butyl-3-methylimidazolium. researchgate.net

In the context of batteries, a chemically stable electrolyte based on 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide ([MMIM][TFSI]) was developed for fluoride-ion batteries, achieving a wide electrochemical stability window of 4.65 V and an ionic conductivity of 9.53 mS cm⁻¹. nih.govox.ac.ukfigshare.com This demonstrates the intrinsic stability of the 1,3-dimethylimidazolium cation in a demanding electrochemical environment. While the anion differs, these findings strongly support the potential of [MMIM][MeSO4] as a stable electrolyte component. Commercial suppliers also list this compound for applications in battery materials and supercapacitor electrolytes. iolitec.de

Supercapacitors, which store energy via electrostatic double-layer capacitance or fast surface redox reactions, also benefit from electrolytes with high ionic conductivity and wide operating voltages. researchgate.netjspae.com The properties of 1,3-dimethylimidazolium-based salts make them suitable for this application. The conductivity of pure this compound has been reported to be 4.02 mS/cm at 30 °C, which is a critical parameter for electrolyte performance in supercapacitors. iolitec.de

Table 2: Selected Physicochemical and Electrochemical Properties of 1,3-Dimethylimidazolium-based Ionic Liquids This table is interactive. Click on headers to sort.

| Property | Compound | Value | Temperature (°C) | Reference |

|---|---|---|---|---|

| Ionic Conductivity | This compound | 4.02 mS/cm | 30 | iolitec.de |

| Ionic Conductivity | 1,3-Dimethylimidazolium bis(trifluoromethanesulfonyl)imide | 9.53 mS/cm | Not Specified | nih.gov |

| Electrochemical Stability Window | 1,3-Dimethylimidazolium bis(trifluoromethanesulfonyl)imide | 4.65 V | Not Specified | nih.gov |

| Density | This compound | 1.32 g/cm³ | 26 | iolitec.de |

Electrolyte Systems for Energy Storage Devices (e.g., Batteries, Supercapacitors)

This compound is employed in the development of advanced energy storage devices, including batteries and supercapacitors. americanchemicalsuppliers.comresearchgate.net Its ionic nature and conductivity are key to its function as an electrolyte, facilitating ion transport between the electrodes. The performance of such electrochemical systems is influenced by the physical properties of the ionic liquid.

Research into imidazolium-based ionic liquids for energy storage is extensive, as they are considered promising electrolytes. The specific properties of this compound, such as its viscosity, density, and conductivity, are crucial for its performance in these devices.

Below is a table of relevant physical properties for this compound:

Table 1: Physicochemical Properties of this compound| Property | Value | Temperature (°C) |

|---|---|---|

| Viscosity | 70.0 cP | 25 |

| Density | 1.32 g/cm³ | 26 |

| Conductivity | 4.02 mS/cm | 30 |

Data sourced from IoLiTec researchgate.net

Electropolymerization and Synthesis of Conducting Polymers (e.g., Polypyrrole)

The synthesis of conducting polymers via electropolymerization can be effectively carried out in ionic liquid media. This compound has been identified as a suitable solvent for such processes. For instance, polyaniline doped with this ionic liquid has been synthesized through nucleophilic addition, yielding a product soluble in polar solvents with electrical conductivities around 7 S/cm. researchgate.net

Electropolymerization involves the formation of a polymer film on an electrode surface from a monomer solution. ncsu.edu The mechanism for polypyrrole, a widely studied conducting polymer, involves the oxidation of pyrrole (B145914) monomers to form radical cations, which then couple to form dimers and subsequently longer polymer chains. ncsu.edu The use of ionic liquids like [DMIM][MeSO4] as the solvent and electrolyte medium can influence the properties of the resulting polymer film, such as its morphology, conductivity, and stability. Research has noted the use of electropolymerized films and specifically lists this compound in this context.

Electrochemical Stability and Window Determination

A critical parameter for any electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. researchgate.net For imidazolium-based ionic liquids, the ESW is generally determined by the oxidation potential of the anion and the reduction potential of the cation. researchgate.netsemanticscholar.org

The determination of the ESW is typically performed using techniques like cyclic voltammetry. Studies have shown that 1,3-dimethylimidazolium-based ionic liquids can exhibit high electrochemical stability, with electrochemical windows often exceeding 4 V. This stability is attributed to factors like the strong interaction between the cation and anion and the inherent stability of the 1,3-dimethylimidazolium cation itself. The molecular structure of the cation, specifically its symmetry and the short N-alkyl chains (methyl groups), contributes to a higher binding force and enhanced electrochemical stability compared to imidazolium (B1220033) cations with longer alkyl chains.

Table 2: Factors Influencing the Electrochemical Stability Window (ESW) of Imidazolium-Based Ionic Liquids

| Factor | Influence on ESW | Rationale |

|---|---|---|

| Cation Structure | Shorter N-alkyl chains enhance stability. | Increases the binding force and stability of the cation. |

| Anion Structure | The anion's oxidation potential typically defines the anodic (positive) limit of the ESW. semanticscholar.org | The anion is generally more susceptible to oxidation than the cation. researchgate.net |

| Purity | Impurities like water and halides can significantly reduce the effective ESW. | Impurities can have lower decomposition potentials than the ionic liquid itself. |

Information synthesized from multiple sources researchgate.netsemanticscholar.org

Applications in Electrochemical Sensing and Heavy Metal Detection

Ionic liquids are utilized in the development of electrochemical sensors, including those for detecting heavy metal ions. While specific studies on this compound for this purpose are not widespread, research on closely related isomers provides insight into the potential applications. For example, polypyrrole films synthesized in 1,2-dimethylimidazolium methylsulfate have been successfully used for the detection of Cu²⁺ in aqueous solutions, achieving a detection limit of 32 mg L⁻¹.

The general principle involves modifying an electrode with a material, such as a conducting polymer, that can interact with the target analyte. In the case of heavy metal detection, chelating agents can be used in conjunction with ionic liquids to form neutral metal complexes that can be extracted and detected. mdpi.com The high ionic conductivity and wide electrochemical window of ionic liquids like [DMIM][MeSO4] make them suitable media for such electrochemical sensing applications. mdpi.com

Pharmaceutical and Biomedical Applications

The unique solvent properties of this compound have led to its exploration in pharmaceutical and biomedical fields. It is considered a greener alternative to traditional volatile organic solvents. mdpi.com

Solvent for Drug Formulation and Active Pharmaceutical Ingredient Stabilization

This compound acts as a solvent for drug formulation, where it can aid in improving the solubility and stability of active pharmaceutical ingredients (APIs). americanchemicalsuppliers.com Many APIs are poorly soluble in water, which can limit their bioavailability. escholarship.org Ionic liquids can offer an alternative solvent environment to address this challenge. The ability of [DMIM][MeSO4] to dissolve a wide range of organic compounds makes it a candidate for formulating drugs that are otherwise difficult to dissolve. rsc.orgmdpi.com This application is part of a broader strategy to use alternative solvent systems, sometimes in conjunction with processing aids like acids for weakly basic drugs, to enhance API solubility for manufacturing processes like spray drying. google.com

Applications in Peptide Purification and Characterization

While direct, extensive research on the use of this compound for peptide-specific purification is still emerging, its proven efficacy in processing other complex biopolymers suggests significant potential. This ionic liquid has been successfully used to dissolve and isolate other challenging biomacromolecules, such as lignin from wood, demonstrating its ability to disrupt complex biological structures. researchgate.net In one study, it was used to isolate up to 13.03% lignin from rubber wood. researchgate.net

Furthermore, research has shown that enzymes, which are proteins, can remain active and stable in aqueous solutions containing ionic liquids. For example, cellulases have been shown to be active in ionic liquid solutions. Since peptides are essentially small proteins, the ability of [DMIM][MeSO4] to act as a solvent for large proteins and other biopolymers like lignin indicates its potential utility in processes involving peptides, such as purification, characterization, or as a medium for enzymatic modifications.

Role in Oxidative Folding of Peptides

The oxidative folding of peptides, a critical process for forming structurally correct and biologically active proteins, involves the formation of disulfide bonds between cysteine residues. While traditionally conducted in aqueous buffers, the use of novel solvent systems, including ionic liquids (ILs), has been explored to improve efficiency and yield. Research into the use of ILs as reaction media has shown their potential for both oxidative folding and the native chemical ligation of peptides containing cysteine. researchgate.net

Studies have investigated the properties of aqueous solutions containing various imidazolium-based ILs, including this compound, to understand their behavior and interactions in systems relevant to biological molecules. researchgate.netresearchgate.net While detailed mechanistic studies specifically outlining the comprehensive role of this compound in accelerating or directing the oxidative folding pathways of specific peptides are not extensively documented in current literature, its inclusion in studies of aqueous IL solutions suggests its relevance as a potential medium or additive in such bioprocesses. researchgate.net The unique physicochemical properties of ILs, such as their polarity, viscosity, and ability to form hydrogen bonds, can influence peptide conformation and the kinetics of disulfide bond formation. researchgate.netalfa-chemical.com

Materials Science and Engineering

In the realm of materials science, this compound, also known by the synonym [Dmim]MeSO₄, has been identified as a valuable compound, particularly in the development of advanced polymers and biocomposites and as a medium in crystallization processes. nih.govresearchgate.net

Influence on Polymer and Biocomposite Film Properties

This compound has been utilized as a functional additive in the fabrication of biocomposite films and as a solvent for processing biomass components, which are precursors to biocomposites. researchgate.netrsc.org Its primary role stems from its excellent capacity to dissolve or swell natural polymers like cellulose and to delignify biomass, which is a critical pretreatment step for creating homogenous biocomposite materials. xml-journal.netupc.edu

A key application is in the creation of films from gellan gum, a natural polysaccharide, reinforced with kenaf core fibers (KCF). In a prelude study, [Dmim]MeSO₄ was one of several imidazolium-based ionic liquids added during the fabrication of these biocomposite films. researchgate.net The process involved mixing the ionic liquid with KCF in an aqueous solution before dissolving the gellan gum at elevated temperatures to form the film. researchgate.net The inclusion of ILs in such systems is intended to modify the interactions between the fiber reinforcement and the polymer matrix, potentially affecting the final mechanical and physical properties of the film.

Table 1: Application of this compound in Biocomposite Film Fabrication This table is interactive. Users can sort and filter the data.

| Biocomposite System | Components | Role of [Dmim]MeSO₄ | Reference |

|---|---|---|---|

| Gellan Gum / Kenaf Core Fiber | Gellan Gum, Kenaf Core Fiber, Water, [Dmim]MeSO₄ | Additive | researchgate.net |

| Rubber Wood Lignin Isolation | Rubber Wood, [Dmim]MeSO₄ | Solvent/Isolation Medium | researchgate.net |

Furthermore, [Dmim]MeSO₄ has proven effective in isolating lignin from biomass sources like rubber wood. researchgate.net Research has optimized parameters such as IL concentration, isolation time, and temperature to achieve significant lignin yields. researchgate.net This isolated lignin can then be incorporated into various polymer systems. The ability of this ionic liquid to dissolve up to 20 wt% of lignin highlights its utility in the valorization of lignocellulosic biomass for creating value-added products, including polymer blends and composites. xml-journal.net Its use has also been noted in the context of developing transparent cellulosic biocomposite films. upc.edu

Utility in Crystallization Processes of Various Samples

Ionic liquids are increasingly used as additives in crystallization, particularly for challenging biological macromolecules like proteins. nih.gov They can alter solubility, promote nucleation, and improve crystal quality. This compound (referred to as C1[mim]-MeS in some studies) has been included in broad screenings of ionic liquids to test their effectiveness as protein crystallization additives. nih.gov

In a comprehensive study testing 23 different ionic liquids on the crystallization of several inorganic pyrophosphatases, this compound was among the ILs investigated. nih.gov The primary goal of using ILs in this context was to convert protein precipitates into well-formed crystals. While it was not identified as one of the most universally effective ILs in that specific study—an honor that went to choline (B1196258) dihydrogen phosphate (B84403) and 1-butyl-3-methylimidazolium tetrafluoroborate—its inclusion underscores its potential utility in specific protein crystallization scenarios. nih.gov The effectiveness of an IL in crystallization is highly dependent on the specific protein and the crystallization conditions. The study found that ILs with shorter alkyl chains on the cation, a category that includes this compound, were generally more effective. nih.gov

The physical properties of the ionic liquid are critical to its function in crystallization.

Table 2: Selected Physicochemical Properties of this compound This table is interactive. Users can sort and filter the data.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄S | iolitec.denih.gov | |

| Molecular Weight | 208.24 g/mol | iolitec.denih.gov | |

| Appearance | Colorless to slightly yellow liquid | Room Temperature | chemimpex.com |

| Density | 1.33 g/mL | 20 °C | alfa-chemical.comchemicalbook.com |

| Viscosity | 70.0 cP | 25 °C | iolitec.de |

| Conductivity | 4.02 mS/cm | 30 °C | iolitec.de |

| Melting Point | 35.75 °C | alfa-chemical.com |

| Water Solubility | Soluble | | alfa-chemical.comchemicalbook.com |

These properties, such as its high polarity, ability to form hydrogen bonds, and complete miscibility with water, influence the solvation environment of the protein, which is a key factor in controlling the crystallization process. researchgate.netalfa-chemical.comchemicalbook.com

Interactions and Solvation Behavior

Hydrogen Bonding Networks and Dynamics

Hydrogen bonding is a predominant force in shaping the structure and properties of 1,3-dimethylimidazolium (B1194174) methylsulfate (B1228091). Unlike traditional hydrogen bonds, the interactions in this ionic liquid primarily involve the hydrogen atoms attached to the carbon framework of the cation.

In 1,3-dimethylimidazolium methylsulfate, the primary hydrogen bonding occurs between the hydrogen atoms of the 1,3-dimethylimidazolium cation ([DMIM]⁺) and the oxygen atoms of the methylsulfate anion ([MeSO₄]⁻). Infrared spectroscopy studies have revealed that the C-H groups of the imidazolium (B1220033) ring are more favorable sites for forming these hydrogen bonds compared to the C-H groups of the methyl substituents. fau.dediva-portal.org This is attributed to the higher acidity of the ring protons, making them stronger hydrogen bond donors.

Single-crystal X-ray diffraction analysis of this compound shows the formation of distinct ribbons composed of two hydrogen-bonded chains of cations and anions. semanticscholar.org These chains are linked by further intra-chain hydrogen bonding, indicating a highly organized local structure even in the solid state. semanticscholar.org The Coulombic interaction between the positively charged cation and the negatively charged anion significantly strengthens these charge-assisted C-H···O hydrogen bonds, making them a dominant force in the compound's structure. diva-portal.org

Key Hydrogen Bonding Interactions in this compound